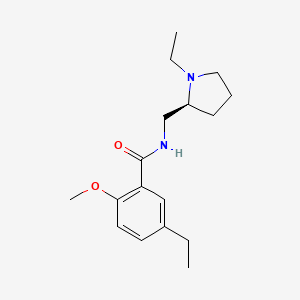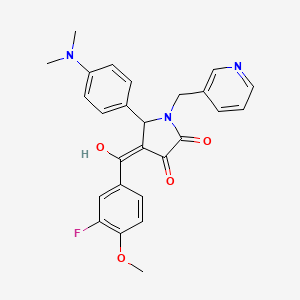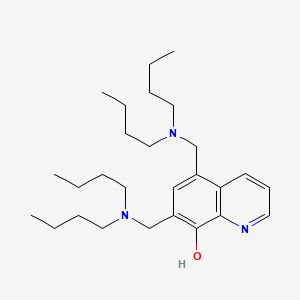
5,7-Bis((dibutylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis((dibutylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with dibutylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a common method for introducing aminoalkyl groups into aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis((dibutylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
5,7-Bis((dibutylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the type of cells or organisms being targeted .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5,7-Dibromo-8-hydroxyquinoline: Another derivative with enhanced antimicrobial properties.
5,7-Dimethyl-8-hydroxyquinoline: A derivative with different substitution patterns affecting its reactivity and applications
Uniqueness
5,7-Bis((dibutylamino)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutylamino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
87236-65-5 |
|---|---|
Molecular Formula |
C27H45N3O |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
5,7-bis[(dibutylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H45N3O/c1-5-9-16-29(17-10-6-2)21-23-20-24(22-30(18-11-7-3)19-12-8-4)27(31)26-25(23)14-13-15-28-26/h13-15,20,31H,5-12,16-19,21-22H2,1-4H3 |
InChI Key |
YUWNASBXDYYGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=C(C2=C1C=CC=N2)O)CN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
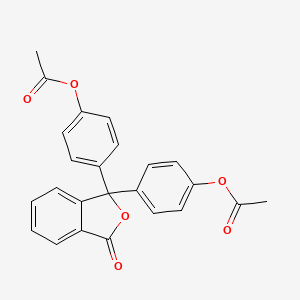
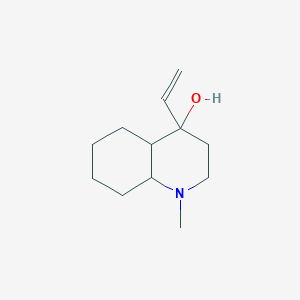
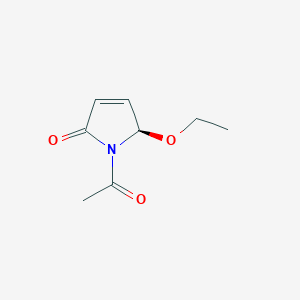
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
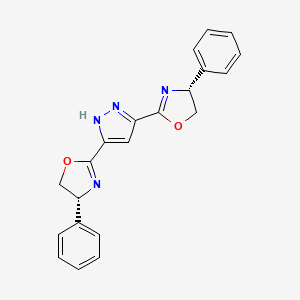
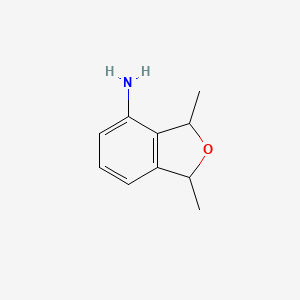
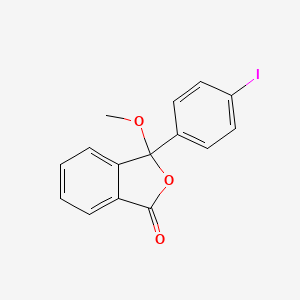
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
